molecular formula C15H16FNO2S B5297860 N-(2-fluorophenyl)-N-(2-methylbenzyl)methanesulfonamide

N-(2-fluorophenyl)-N-(2-methylbenzyl)methanesulfonamide

Cat. No. B5297860
M. Wt: 293.4 g/mol
InChI Key: QCAGWKFZPLTCIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-N-(2-methylbenzyl)methanesulfonamide, also known as FMBS, is a chemical compound that has been widely used in scientific research due to its unique properties. FMBS is a sulfonamide derivative that has been studied for its potential applications in drug discovery, as well as its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-N-(2-methylbenzyl)methanesulfonamide is not fully understood, but it is thought to involve the inhibition of certain enzymes. Specifically, N-(2-fluorophenyl)-N-(2-methylbenzyl)methanesulfonamide has been shown to inhibit the activity of carbonic anhydrase and histone deacetylase, both of which play important roles in cellular processes.
Biochemical and Physiological Effects
N-(2-fluorophenyl)-N-(2-methylbenzyl)methanesulfonamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-(2-fluorophenyl)-N-(2-methylbenzyl)methanesulfonamide has antitumor activity, and it has also been shown to inhibit the growth of certain bacteria. Additionally, N-(2-fluorophenyl)-N-(2-methylbenzyl)methanesulfonamide has been shown to inhibit the activity of carbonic anhydrase and histone deacetylase, which could have implications for the treatment of a variety of diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-fluorophenyl)-N-(2-methylbenzyl)methanesulfonamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have a number of interesting properties, such as its ability to inhibit the activity of certain enzymes. However, one limitation of using N-(2-fluorophenyl)-N-(2-methylbenzyl)methanesulfonamide is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are a number of future directions for research involving N-(2-fluorophenyl)-N-(2-methylbenzyl)methanesulfonamide. One area of interest is the development of new cancer treatments based on N-(2-fluorophenyl)-N-(2-methylbenzyl)methanesulfonamide. Additionally, further research is needed to fully understand the mechanism of action of N-(2-fluorophenyl)-N-(2-methylbenzyl)methanesulfonamide, which could have implications for the treatment of a variety of diseases. Finally, more studies are needed to determine the safety and efficacy of N-(2-fluorophenyl)-N-(2-methylbenzyl)methanesulfonamide in vivo, which could pave the way for its use in clinical settings.
Conclusion
In conclusion, N-(2-fluorophenyl)-N-(2-methylbenzyl)methanesulfonamide is a chemical compound that has been widely used in scientific research due to its unique properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. While there is still much to learn about N-(2-fluorophenyl)-N-(2-methylbenzyl)methanesulfonamide, it is clear that it has the potential to be a valuable tool in drug discovery and the treatment of a variety of diseases.

Synthesis Methods

The synthesis of N-(2-fluorophenyl)-N-(2-methylbenzyl)methanesulfonamide involves the reaction of N-(2-fluorophenyl)-N-(2-methylbenzyl)amine with methanesulfonyl chloride in the presence of a base. This results in the formation of N-(2-fluorophenyl)-N-(2-methylbenzyl)methanesulfonamide as a white solid, which can be purified through recrystallization.

Scientific Research Applications

N-(2-fluorophenyl)-N-(2-methylbenzyl)methanesulfonamide has been widely used in scientific research due to its potential applications in drug discovery. It has been studied for its ability to inhibit the activity of certain enzymes, such as carbonic anhydrase and histone deacetylase. N-(2-fluorophenyl)-N-(2-methylbenzyl)methanesulfonamide has also been shown to have antitumor activity in vitro, making it a promising candidate for the development of new cancer treatments.

properties

IUPAC Name

N-(2-fluorophenyl)-N-[(2-methylphenyl)methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2S/c1-12-7-3-4-8-13(12)11-17(20(2,18)19)15-10-6-5-9-14(15)16/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAGWKFZPLTCIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN(C2=CC=CC=C2F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-N-(2-methylbenzyl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.